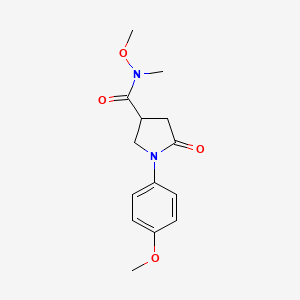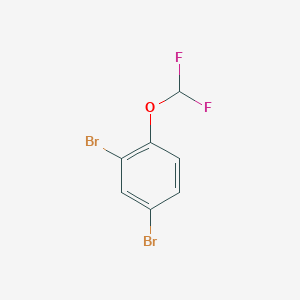
2,4-Dibromo-1-(difluoromethoxy)benzene
Vue d'ensemble
Description
“2,4-Dibromo-1-(difluoromethoxy)benzene” is a chemical compound with the CAS Number: 1417567-95-3 . It has a molecular weight of 301.91 and its IUPAC name is 2,4-dibromophenyl difluoromethyl ether . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-1-(difluoromethoxy)benzene” can be represented by the linear formula: C7H4Br2F2O . The InChI code for this compound is 1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H .Physical And Chemical Properties Analysis
“2,4-Dibromo-1-(difluoromethoxy)benzene” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Structural and Interactions Analysis
- Research on derivatives like 1,4-dibromo-2,5-bis(phenylalkoxy)benzene has provided insights into molecular level similarities and significant differences in packing interactions. This includes the study of C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking in these compounds (Manfroni, Prescimone, Constable, & Housecroft, 2021).
Molecular and Intramolecular Relaxation Studies
- Substituted anilines like 2,4-dibromo-anilines have been studied for their relaxation times in dilute solutions, offering insights into the process of dipole orientation and viscous flow, which is critical in understanding molecular and intramolecular rotations (Mehrotra, Pant, & Saxena, 1969).
Synthesis and Chemical Reactions
- The synthesis of various substituted benzene compounds, including the use of 1,4-dibromo-2-trifluoromethyl-benzene, highlights the pathways for creating trifluoromethylated di- and terphenyls. These processes are significant for their excellent site selectivity and their implications in chemical synthesis (Ullah, Nawaz, Villinger, & Langer, 2011).
Polymer Synthesis
- The use of 1,4-dibromo-2,5-bis(bromomethyl)benzene in the synthesis of poly(p-phenylene) graft copolymers demonstrates the compound's utility in creating polymers with specific properties like high solubility in organic solvents at room temperature (Cianga, Hepuzer, & Yagcı, 2002).
Catalytic and Surface-Mediated Reactions
- Studies on the surface-mediated pyrolytic thermal degradation of related bromophenols on silica-supported copper oxide offer insights into the formation of polybrominated dibenzo-p-dioxins and dibenzofurans. This is critical for understanding the environmental impact and behavior of such compounds (Evans & Dellinger, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dibromo-1-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPGHZJFUWWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(difluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)
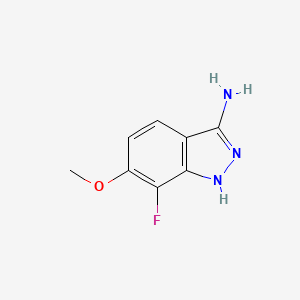
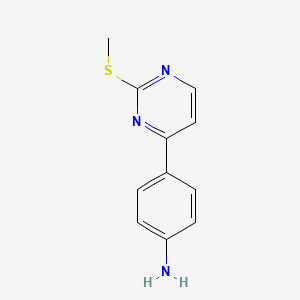
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)
![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)
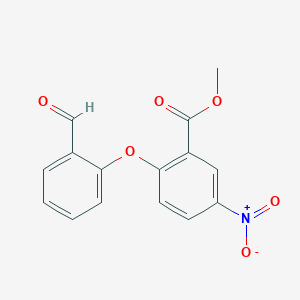
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
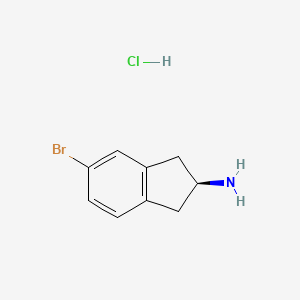
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
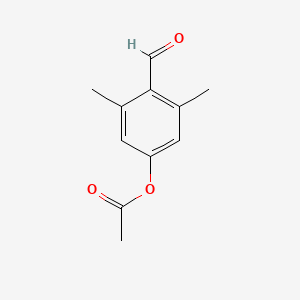
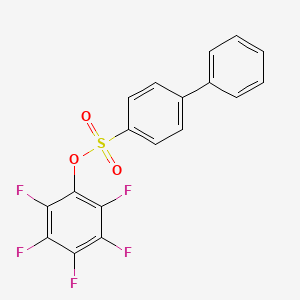
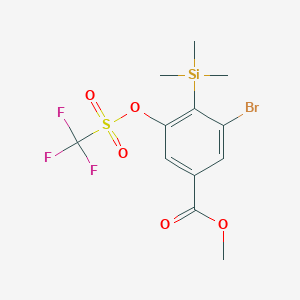
![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)
